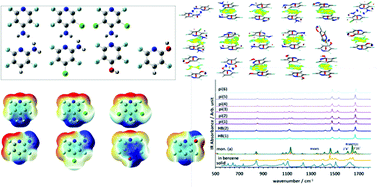How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?†
Physical Chemistry Chemical Physics Pub Date: 2022-01-19 DOI: 10.1039/D1CP05956D
Abstract
Seven polyhalogenated pyridine derivatives bearing an amino or a hydroxyl group, either at the ortho or para position, were studied using a combined experimental and computational approach. The presence of an electron donating substituent strongly impacted on the geometry, electronic structure, electrostatic properties, molecular topology and vibrational characteristics of these compounds compared to the corresponding polyhalogenated pyridines. In particular the attention was focused on changes in wavenumbers, force constants and intensity of the seven in-plane Ring Normal Modes (RNMs). Due to the nature and position of the substituents, intra- and intermolecular interactions also underwent dramatic modifications, as revealed using Natural Bond Orbital (NBO) analysis, Non-Covalent Interaction (NCI) analysis and Atom-In-Molecule (AIM) theory. Raman and FT-IR spectra of these seven compounds were also collected in solid phase and rationalised by the simulated spectra for hydrogen bonding and/or π–π stacking based homodimers. The present study provides a strategy not only for the vibrational characterisation for the individual compounds, but also for shedding light on the ways of molecular packing in the molecular crystals or cocrystals involving these compounds.

Recommended Literature
- [1] Front cover
- [2] Li-decorated carbon ene–yne as a potential high-capacity hydrogen storage medium†
- [3] Coordinated water molecule-induced solid-state superprotonic conduction by a highly scalable and pH-stable coordination polymer (CP)†
- [4] Chiral pyridylamino-ruthenium(ii) complexes: synthesis, structure and catalytic properties in Diels–Alder reactions†
- [5] Producing a superhydrophobic paper and altering its repellency through ink-jet printing
- [6] Mineralogical chemistry
- [7] Enhancing determination of organophosphate species in high inorganic phosphate matrices: application to nerve agent degradation products
- [8] Defect compensation in the p-type transparent oxide Ba2BiTaO6†
- [9] Solvent-dependent structure of molecular iodine probed by picosecond X-ray solution scattering†
- [10] Pinning susceptibility: a novel method to study growth of amorphous order in glass-forming liquids†

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 2034449-02-8









